6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate is an organic compound that features a trimethylsilyl group attached to a hexyl chain, which is further connected to a 3-phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate typically involves the esterification of 6-(Trimethylsilyl)hexanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Trimethylsilyl)hexanol: A precursor in the synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate.
3-Phenylprop-2-enoic acid: Another precursor used in the synthesis.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups attached to different organic moieties.
Uniqueness
This compound is unique due to the combination of its trimethylsilyl group and phenylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90054-18-5 |
---|---|
Molecular Formula |
C18H28O2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
6-trimethylsilylhexyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H28O2Si/c1-21(2,3)16-10-5-4-9-15-20-18(19)14-13-17-11-7-6-8-12-17/h6-8,11-14H,4-5,9-10,15-16H2,1-3H3 |
InChI Key |
YVNWQQVJAVIHOA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCCCCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.